3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a benzamide group substituted with a pyrimidin-2-ylsulfamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves a multi-step process. One common method includes the reaction of anthranylamide with propionic anhydride in an alkaline medium, followed by Schotten-Baumann acylation. This process eliminates the use of environmentally hazardous solvents like benzene and replaces them with more eco-friendly alternatives such as DMSO .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using cost-effective starting materials and environmentally benign solvents. The process involves the preparation of the active pharmaceutical ingredient (API) through a series of reactions, including hydrolysis and acylation, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols. Substitution reactions can yield a variety of substituted benzamides .
Scientific Research Applications
3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new drugs and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as modulation of neurotransmitter levels, inhibition of enzyme activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-5-15(12-14(13)2)18(24)22-16-6-8-17(9-7-16)27(25,26)23-19-20-10-3-11-21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) |
InChI Key |
GSBDUBXJLASWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C |
Origin of Product |
United States |
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